Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Overview
Description
Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a chemical compound with the molecular formula C8H15NO3Na It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)piperidine with sodium acetate under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Piperidine: The parent compound, which serves as the basis for many derivatives.
4-(Hydroxymethyl)piperidine: A precursor in the synthesis of sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate.
Sodium acetate: A common reagent used in the synthesis of the compound.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the hydroxymethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a hydroxymethyl group, which is significant for its biological interactions. The presence of the hydroxymethyl group allows for hydrogen bonding, enhancing its affinity for various biological targets. The piperidine moiety is known for its role in modulating receptor activities and influencing enzyme functions, making it a valuable scaffold in drug design.
This compound interacts with specific molecular targets through:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- Receptor Interaction : The piperidine ring is capable of interacting with various receptors, potentially modulating neurotransmitter systems and other signaling pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes.
Antimicrobial Activity
Research indicates that compounds containing piperidine structures exhibit significant antimicrobial properties. This compound has been studied for its activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Pseudomonas aeruginosa | Moderate activity observed |
These findings suggest that the compound may be effective in treating infections caused by Gram-positive and Gram-negative bacteria .
Anticancer Properties
In addition to antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation through various mechanisms:
- Histone Acetyltransferase Inhibition : Compounds similar to this compound have been identified as inhibitors of histone acetyltransferases, which play crucial roles in gene expression regulation .
- Targeting Cancer Metabolism : Some studies indicate that piperidine derivatives can disrupt metabolic pathways in cancer cells, leading to reduced viability and increased apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Hydroxymethyl Substitution : The presence of the hydroxymethyl group enhances binding affinity to biological targets.
- Piperidine Modifications : Variations in substituents on the piperidine ring can significantly alter antimicrobial and anticancer activities, suggesting that careful modification can lead to improved therapeutic profiles .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy Study : A recent study tested various derivatives against common pathogens and found that modifications to the piperidine structure resulted in enhanced antibacterial properties against resistant strains .
- Cancer Cell Line Testing : Another investigation assessed the compound's effect on different cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound indicated favorable absorption characteristics, making it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
sodium;2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.Na/c10-6-7-1-3-9(4-2-7)5-8(11)12;/h7,10H,1-6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVFNVIWBOOWAQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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